Cas no 5442-69-3 (4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl-)
5442-69-3 structure
Product Name:4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl-
Numero CAS:5442-69-3
MF:C13H9N3O5
MW:287.227662801743
CID:374873
PubChem ID:104517
Update Time:2025-04-19
4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl-
- (2,5-dioxopyrrolidin-1-yl) 4-oxo-1H-1,5-naphthyridine-3-carboxylate
- N-[(4-diethylaminophenyl)methyl]-6-methoxy-2-methyl-quinolin-4-amine
- (4-Diaethylamino-benzyl)-(6-methoxy-2-methyl-[4]chinolyl)-amin
- (4-diethylamino-benzyl)-(6-methoxy-2-methyl-[4]quinolyl)-amine
- 1-{[(4-oxo-1,4-dihydro-1,5-naphthyridin-3-yl)carbonyl]oxy}pyrrolidine-2,5-dione
- AC1L2WYU
- AC1Q6NV1
- AR-1B9529
- CTK8D7953
- EINECS 258-594-4
- KST-1B5284
- Succinimido (1,5-naphthyridin-3-yl)formate
- DTXSID00968257
- NS00058669
- N-(4-hydroxy-1,5-naphthyridine-3-carbonyloxy)succinimide
- 5442-69-3
- 53512-20-2
- 2,5-Dioxopyrrolidin-1-yl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
- HVMMEIRWFZNBHK-UHFFFAOYSA-N
- SCHEMBL11151579
- 1-[(4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione
-
- Inchi: 1S/C13H9N3O5/c17-9-3-4-10(18)16(9)21-13(20)7-6-15-8-2-1-5-14-11(8)12(7)19/h1-2,5-6H,3-4H2,(H,15,19)
- Chiave InChI: HVMMEIRWFZNBHK-UHFFFAOYSA-N
- Sorrisi: O(C(C1=CNC2C=CC=NC=2C1=O)=O)N1C(CCC1=O)=O
Proprietà calcolate
- Massa esatta: 349.21561
- Massa monoisotopica: 349.215
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 7
- Complessità: 406
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0
- Superficie polare topologica: 106Ų
Proprietà sperimentali
- Densità: 1.133
- Punto di ebollizione: 516.7°Cat760mmHg
- Punto di infiammabilità: 266.3°C
- Indice di rifrazione: 1.642
- PSA: 37.39
- LogP: 5.08310
4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl- Letteratura correlata
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
5442-69-3 (4-Quinolinamine,N-[[4-(diethylamino)phenyl]methyl]-6-methoxy-2-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso